Acidity Advantage vs. Unsubstituted Analog
The electron-withdrawing chlorine atom at the 5-position significantly increases the acidity of the boronic acid group. The predicted pKa of 5-chloropyridin-3-ylboronic acid is 5.91 ± 0.10 , which is substantially lower (more acidic) than the predicted pKa of 4.00 ± 0.10 for the unsubstituted pyridin-3-ylboronic acid . This difference in acidity directly correlates with a higher rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to improved coupling yields with less reactive aryl chlorides compared to the parent pyridine boronic acid.
| Evidence Dimension | Boronic Acid Acidity (pKa) |
|---|---|
| Target Compound Data | 5.91 ± 0.10 (Predicted) |
| Comparator Or Baseline | Pyridin-3-ylboronic acid: 4.00 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ +1.91 (More acidic) |
| Conditions | Predicted values based on computational models and structure-acidity relationships. |
Why This Matters
This quantifiable difference in acidity is a key indicator of superior reactivity in cross-coupling reactions with challenging substrates, justifying the selection of this specific compound over the simpler, unsubstituted analog.
